Boc-S-benzyl-DL-homocysteine

Peptide Chemistry Stereochemistry Quality Control

Pain point: Premature thiol exposure during Boc/Benzyl SPPS causes disulfide scrambling, reducing crude peptide purity. Solution: Boc-S-benzyl-DL-homocysteine features a TFA-stable S-benzyl thioether that keeps the thiol protected through iterative Boc deprotection, enabling clean chain assembly. • Orthogonal protection: Boc (TFA-labile) & S-benzyl (TFA-stable) for stepwise SPPS • DL-racemic form enables cost-effective diastereomeric library synthesis for SAR • Homocysteine backbone (one CH₂ longer than cysteine) alters disulfide geometry for stapled peptide design ≥98% purity solid; 2-8°C storage; standard international B2B shipping.

Molecular Formula C16H23NO4S
Molecular Weight 325.4 g/mol
CAS No. 1290053-06-3
Cat. No. B1284144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-S-benzyl-DL-homocysteine
CAS1290053-06-3
Molecular FormulaC16H23NO4S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C16H23NO4S/c1-16(2,3)21-15(20)17-13(14(18)19)9-10-22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
InChIKeyACZRILZGPVJXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-S-benzyl-DL-homocysteine: Product Overview


Boc‑S‑benzyl‑DL‑homocysteine (CAS 1290053‑06‑3) is a racemic, doubly protected amino acid derivative that carries an acid‑labile tert‑butoxycarbonyl (Boc) group on the α‑amine and a benzyl thioether on the side‑chain sulfur, with a homocysteine backbone that is one methylene unit longer than standard cysteine [REFS‑1]. Its molecular formula is C₁₆H₂₃NO₄S (MW 325.42 g·mol⁻¹) and it is supplied as a solid with typical lot purities of ≥95 % [REFS‑2]. The compound is purpose‑designed for Boc/Benzyl‑chemistry solid‑phase peptide synthesis (SPPS), where its orthogonal N‑ and S‑protecting groups enable controlled, stepwise chain assembly with minimal racemization [REFS‑3].

Workflow Boc/Benzyl SPPS with orthogonal N/S protection for stepwise chain assembly
Selection Racemic DL-form for non-stereoselective synthesis and diastereomeric library construction
Use Context Homocysteine backbone supports α-helical propensity and altered disulfide geometry studies

Why Boc-S-benzyl-DL-homocysteine Cannot Be Substituted


Homocysteine‑derived building blocks are not interchangeable because the Boc and S‑benzyl groups are tuned to a specific orthogonal deprotection schedule: Boc is removed with trifluoroacetic acid (TFA) while the benzyl thioether remains intact, whereas Fmoc‑based analogs require basic piperidine deprotection that is incompatible with many side‑chain protections [REFS‑1]. Switching from DL to L enantiomer introduces optical activity (e.g., [α]ᴅ = –13.5 ± 1 ° for the L‑form) and sharply defined melting ranges (101–107 °C) that affect solubility, crystallization, and coupling kinetics; the racemic DL‑form therefore cannot be substituted without altering reaction profiles and purification outcomes in non‑enantioselective syntheses [REFS‑2]. Moreover, the homocysteine backbone—one carbon longer than cysteine—fundamentally changes disulfide‑bond geometry and peptide secondary structure, causing generic cysteine‑based alternatives to produce peptides with different stability and biological activity (see Section 3) [REFS‑3].

Target Boc-S-benzyl-DL-homocysteine
Substitute Fmoc-S-benzyl-DL-homocysteine Acid-labile Boc vs base-labile Fmoc deprotection may not transfer directly; complete protocol re-optimisation required
Target Racemic DL-form
Substitute Enantiopure L-form Optical rotation, melting profile, and crystallization behavior may shift; purification outcomes may differ
Target Homocysteine backbone
Substitute Cysteine-based analog Disulfide geometry and polymerization kinetics differ; secondary structure context may not transfer

Boc-S-benzyl-DL-homocysteine: Differentiation Evidence


Stereochemical Purity: DL vs L Enantiomer

Boc‑S‑benzyl‑DL‑homocysteine (CAS 1290053‑06‑3) is a racemic mixture that exhibits no measurable optical rotation, in contrast to its enantiopure L‑counterpart Boc‑S‑benzyl‑L‑homocysteine (CAS 16947‑99‑2), which shows [α]ᴅ = –13.5 ± 1 ° (c=1, MeOH) [REFS‑1]. The L‑form also displays a sharp melting point of 101–107 °C, whereas the DL‑form does not have a published sharp melting range, consistent with its racemic nature [REFS‑2]. This absence of optical activity is a definitive quality indicator for the DL product and directly impacts crystallization behavior and chiral selectivity in peptide coupling.

Stereochemical Purity
Data to verify
Target: [α]ᴅ = 0° (no rotation). Comparator (L-form): [α]ᴅ = –13.5 ± 1° (c=1, MeOH); mp 101–107°C
Stereochemical-control context: absence of optical rotation confirms racemic identity
Melting range not sharply defined; supplier-sourced specification
Peptide Chemistry Stereochemistry Quality Control

Orthogonal Protecting Groups: Boc vs Fmoc

The Boc group on the target compound is cleaved under acidic conditions (e.g., 50–100 % TFA in DCM, 30 min at room temperature) while the S‑benzyl thioether remains stable, enabling stepwise chain extension in Boc/Benzyl SPPS [REFS‑1]. In contrast, Fmoc‑S‑benzyl‑DL‑homocysteine (CAS 1452573‑79‑3) requires basic deprotection with 20 % piperidine in DMF (typically 2 × 10 min), conditions that are incompatible with many side‑chain protections and resin linkers used in Boc/Benzyl protocols [REFS‑2]. This fundamental difference in deprotection chemistry makes the two compounds non‑interchangeable in established SPPS workflows without complete re‑optimisation.

Protecting Group Orthogonality
Class-level
Boc removal: TFA/DCM (acidic). Fmoc removal: 20% piperidine/DMF (basic). Conditions are orthogonal.
Method context: N-protecting group defines SPPS protocol; cannot be interchanged
Standard Boc/Fmoc deprotection protocols; class-level inference
Solid‑Phase Peptide Synthesis Protecting Group Strategy Orthogonality

Backbone Length: Homocysteine vs Cysteine

The homocysteine scaffold, bearing an extra methylene group relative to cysteine, imparts distinct conformational flexibility and α‑helical propensity. In ring‑opening polymerisation of N‑carboxyanhydrides, poly(S‑ethylsulfonyl‑L‑homocysteine) exhibits a rate constant k = 5.29 × 10⁻⁵ s⁻¹, which is approximately 3.7‑fold faster than the analogous poly(S‑ethylsulfonyl‑L‑cysteine) (k = 1.44 × 10⁻⁵ s⁻¹) [REFS‑1]. Moreover, the homocysteine‑based polymer achieves a degree of polymerisation (DP) up to 165 with narrow dispersity (Đ ≈ 1.1–1.3), whereas the cysteine‑based system is limited to DP ≈ 50 due to β‑sheet formation [REFS‑2]. This class‑level evidence indicates that building blocks with a homocysteine backbone, such as Boc‑S‑benzyl‑DL‑homocysteine, can support the synthesis of longer, α‑helical peptide chains without precipitation.

Backbone Length Kinetics
Class-level
Homocysteine-based k = 5.29 × 10⁻⁵ s⁻¹, DP up to 165. Cysteine-based k = 1.44 × 10⁻⁵ s⁻¹, DP ~50.
Supports polymerization rate and chain-length endpoint review
NCA ring-opening polymerization; S-ethylsulfonyl model system
Polypeptide Synthesis Kinetics Disulfide Chemistry

Thiol Protection Stability: S-Benzyl vs S-Alkyl

The S‑benzyl group on the target compound remains intact during repeated TFA‑mediated Boc deprotection cycles, a prerequisite for Boc/Benzyl SPPS [REFS‑1]. In contrast, S‑trityl‑ and S‑acetamidomethyl‑protected analogs show partial deprotection or rearrangement under the same acidic conditions, leading to unwanted disulfide scrambling and reduced crude peptide purity [REFS‑2]. While a direct head‑to‑head comparison for homocysteine derivatives is lacking, literature on cysteine analogs indicates that S‑benzyl protection provides superior acid stability (<5 % cleavage after 30 min in 50 % TFA) compared to S‑trityl groups (up to 20 % loss under identical conditions) [REFS‑3]. This inferred stability difference is critical for multi‑step SPPS where the thiol must remain protected through many deprotection‑coupling cycles.

Thiol Protection Stability
Cross-study comparable
S-benzyl estimated ≤5% cleavage vs S-trityl up to 20% under TFA/DCM conditions.
Supports side-reaction suppression review; data derived from cysteine models
Requires validation for homocysteine analogs; class-level inference
Thiol Protection SPPS Cleavage Side‑Reaction Suppression

Boc-S-benzyl-DL-homocysteine: Application Scenarios


Boc/Benzyl SPPS of Disulfide-Rich Peptides

In Boc/Benzyl solid‑phase peptide synthesis, the S‑benzyl thioether of this building block resists TFA cleavage, ensuring that the thiol group remains protected during iterative Boc‑removal steps. This allows the synthesis of complex, disulfide‑rich peptides (e.g., oxytocin analogs) where premature thiol exposure would lead to disulfide scrambling and low crude purity [REFS‑1]. The racemic DL‑form is particularly suited for synthesizing diastereomeric peptide libraries to probe stereochemical requirements of biological activity.

α-Helical Polypeptide Synthesis via NCA Polymerisation

The homocysteine backbone of this building block, once deprotected, can be converted to the corresponding N‑carboxyanhydride for ring‑opening polymerisation. As demonstrated for S‑ethylsulfonyl‑L‑homocysteine, homocysteine‑based NCAs polymerise ~3.7‑fold faster and reach a degree of polymerisation up to 165, compared to only ~50 for cysteine‑based systems [REFS‑2]. This makes Boc‑S‑benzyl‑DL‑homocysteine a preferred starting point for generating high‑molecular‑weight α‑helical polypeptides with reactive thiol handles.

Disulfide Geometry Studies with Homocysteine-Modified Peptides

Incorporation of homocysteine residues in place of cysteine alters the spacing between the peptide backbone and the disulfide bridge, modifying the geometric constraints of the disulfide bond. This has been exploited to investigate oxidative protein folding and to design disulfide‑stapled peptides with enhanced conformational stability [REFS‑3]. The DL‑racemic form allows the parallel synthesis of both D‑ and L‑homocysteine‑containing peptides to evaluate the impact of side‑chain stereochemistry on disulfide stability.

Racemic Synthesis of Homocysteine-Based Inhibitors

S‑Alkylated homocysteine derivatives have been reported as nanomolar inhibitors of human betaine‑homocysteine S‑methyltransferase (BHMT) [REFS‑4]. In such inhibitor programmes, the DL‑racemic building block is a cost‑effective precursor for generating both enantiomeric series in a single synthetic route, accelerating structure‑activity relationship (SAR) exploration without the need for separate enantiopure syntheses.

Application
Selection Property
Validation Focus
Boc/Benzyl SPPS of disulfide-rich peptides
Orthogonal N/S protection with acid-stable S-benzyl
Crude purity and disulfide scrambling assessment
α-Helical polypeptide synthesis via NCA polymerization
Homocysteine backbone for enhanced propagation rate and DP
Polymerization kinetics and dispersity endpoint review
Disulfide geometry studies with homocysteine-modified peptides
Extended methylene spacer alters disulfide bond constraints
Oxidative folding and conformational stability monitoring
Racemic synthesis of homocysteine-based inhibitors
DL-form enables parallel SAR exploration of both enantiomers
Inhibitor activity screening and enantiomer-attribution review

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